![molecular formula C7H10O2 B11826639 Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)
Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- is an organic compound with the molecular formula C7H10O2 It is a heterocyclic compound that features a furan ring fused to another furan ring, with a hexahydro-3-methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- can be achieved through several synthetic routes. One common method involves the use of hexahydro-furo[2,3-b]furan-3-ol as a starting material. The synthesis typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the desired configuration of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the furan rings are replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- involves its interaction with specific molecular targets. For instance, as a ligand for HIV-1 protease inhibitors, it binds to the active site of the enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-furo[2,3-b]furan-3-ol: A closely related compound with similar structural features but different functional groups.
Furo[2,3-b]furan-3-ol: Another related compound with a hydroxyl group instead of a methylene group.
Tetrahydrofuran derivatives: Compounds with similar ring structures but varying degrees of saturation and functionalization
Uniqueness
Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)- is unique due to its specific stereochemistry and the presence of a methylene group, which imparts distinct chemical and biological properties. Its ability to act as a ligand for HIV-1 protease inhibitors sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(3aS,6aR)-4-methylidene-2,3,3a,6a-tetrahydrofuro[2,3-b]furan |
InChI |
InChI=1S/C7H10O2/c1-5-4-9-7-6(5)2-3-8-7/h6-7H,1-4H2/t6-,7+/m0/s1 |
InChI Key |
ITEHUTGZBAGJOG-NKWVEPMBSA-N |
Isomeric SMILES |
C=C1CO[C@@H]2[C@H]1CCO2 |
Canonical SMILES |
C=C1COC2C1CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




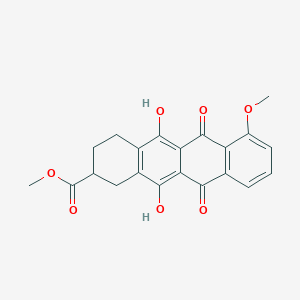
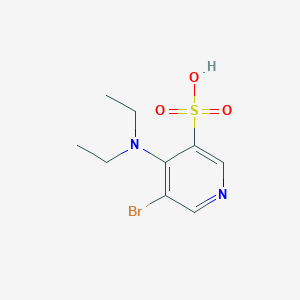
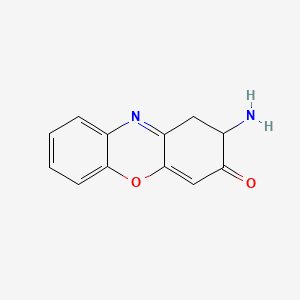
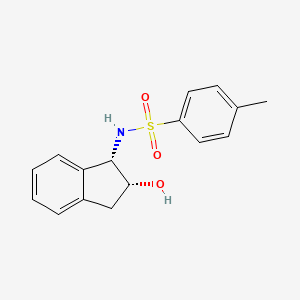
![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)

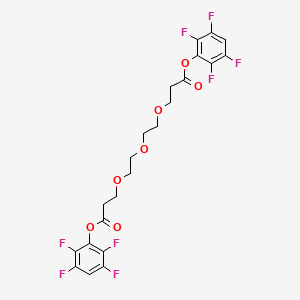
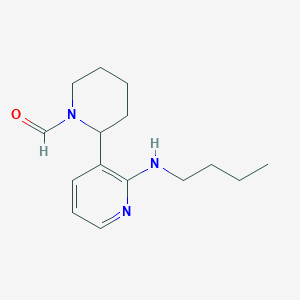
![2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B11826597.png)



